Ethyl 4-chloro-2-iodobenzoate

Chemoselective cross-coupling Sequential functionalization Bond dissociation energy

Ethyl 4-chloro-2-iodobenzoate (CAS 1020174-06-4) is a halogenated aromatic ester featuring an ortho-iodo and para-chloro substitution pattern on a benzoate scaffold (C9H8ClIO2, molecular weight 310.51 g/mol). It belongs to the class of mixed dihalogenated benzoate esters, which are primarily utilized as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C9H8ClIO2
Molecular Weight 310.51 g/mol
CAS No. 1020174-06-4
Cat. No. B1468342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2-iodobenzoate
CAS1020174-06-4
Molecular FormulaC9H8ClIO2
Molecular Weight310.51 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)Cl)I
InChIInChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
InChIKeyATVMURDBWDYSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chloro-2-iodobenzoate (CAS 1020174-06-4): A Dual-Halogen Aromatic Ester Building Block for Sequential Cross-Coupling


Ethyl 4-chloro-2-iodobenzoate (CAS 1020174-06-4) is a halogenated aromatic ester featuring an ortho-iodo and para-chloro substitution pattern on a benzoate scaffold (C9H8ClIO2, molecular weight 310.51 g/mol) [1]. It belongs to the class of mixed dihalogenated benzoate esters, which are primarily utilized as versatile intermediates in medicinal chemistry and organic synthesis [2]. The compound is commercially available from multiple reputable suppliers at a standard purity of 95% and is typically supplied as a liquid or semi-solid [1].

Why Ethyl 4-Chloro-2-iodobenzoate Cannot Be Replaced by Generic Mono-Halogenated or Unsubstituted Benzoate Esters


Generic substitution with simpler benzoate esters such as ethyl 4-chlorobenzoate or ethyl 2-iodobenzoate is not scientifically valid for applications requiring sequential, chemoselective bond construction. The coexistence of iodine and chlorine substituents with an ~65 kJ/mol difference in C–X bond dissociation energies (C–I ≈ 218 kJ/mol vs. C–Cl ≈ 335 kJ/mol) [1] establishes an inherent reactivity gradient that is absent in mono-halogenated analogs. This allows for programmable, stepwise functionalization via palladium-catalyzed cross-coupling: the labile C–I bond undergoes preferential oxidative addition to Pd(0) in the first step, while the robust C–Cl bond remains intact for a second, distinct transformation [2]. Mono-halogenated alternatives lack this orthogonal reactivity profile and necessitate additional protection/deprotection steps or pre-functionalization, thereby reducing synthetic efficiency.

Quantitative Differentiation Evidence for Ethyl 4-Chloro-2-iodobenzoate vs. Closest Analogs


Orthogonal Reactivity: C–I vs. C–Cl Bond Dissociation Energy Gap Enables Sequential Cross-Coupling

The thermodynamic driving force for chemoselective oxidative addition is governed by the C–X bond dissociation energy (BDE). Aromatic C–I bonds exhibit a BDE of approximately 218 kJ/mol, whereas aromatic C–Cl bonds possess a BDE of approximately 335 kJ/mol, representing a difference of ~117 kJ/mol [1]. This substantial gap enables Pd(0) catalysts to oxidatively add exclusively into the C–I bond under mild conditions, leaving the C–Cl bond intact. Literature data demonstrate that ortho-substituted aryl iodides undergo oxidative addition to Pd(PPh₃)₄ at rates that are 2–10× faster than the corresponding aryl bromides [2], while unactivated aryl chlorides require specialized electron-rich ligands to achieve comparable reactivity [3].

Chemoselective cross-coupling Sequential functionalization Bond dissociation energy

Molecular Weight and Lipophilicity Differentiation from the 4-Bromo Analog for Chromatographic Separation and Solubility

Ethyl 4-chloro-2-iodobenzoate has a molecular weight of 310.51 g/mol and a computed octanol-water partition coefficient (XLogP3) of 3.4 [1]. In contrast, the 4-bromo analog (ethyl 4-bromo-2-iodobenzoate, CAS 1261646-75-6) has a molecular weight of 354.97 g/mol . Although specific XLogP3 data for the bromo analog is not directly available, the substitution of Cl (Hammett σₚ = 0.23) with Br (σₚ = 0.23) yields a nearly identical electronic perturbation while increasing molecular weight by ~14% (44.46 g/mol). This mass difference has practical implications for preparative chromatography, where the chloro compound will elute earlier under reversed-phase conditions due to reduced hydrophobic surface area, and for inventory management, where equimolar quantities require different gravimetric measurements.

Physicochemical profiling Lipophilicity Chromatographic retention

Physicochemical Property Differentiation from Mono-Halogenated and Methyl Ester Analogs

The density of ethyl 4-chloro-2-iodobenzoate is reported as 1.7 ± 0.1 g/cm³, with a boiling point of 302.0 ± 22.0 °C at 760 mmHg . In comparison, the mono-iodinated analog ethyl 2-iodobenzoate (CAS 1829-28-3) has a density ranging from 1.57–1.68 g/cm³ and a boiling point of 275.6 °C , while the mono-brominated, non-iodinated analog ethyl 4-bromobenzoate has a density of 1.403 g/cm³ . The ~7% higher density of the target compound relative to ethyl 2-iodobenzoate reflects the additional mass contribution of the chlorine atom within a similar molecular volume, a property that influences handling during large-scale solvent extractions and formulations.

Density Boiling point Physicochemical properties

Ester-Dependent Reactivity and Solubility Profile: Ethyl vs. Methyl 4-Chloro-2-iodobenzoate

The ethyl ester moiety in ethyl 4-chloro-2-iodobenzoate provides a ~5% increase in molecular weight compared to the methyl ester analog (methyl 4-chloro-2-iodobenzoate, CAS 181765-85-5: MW = 296.48 g/mol) [REFS-1, REFS-2]. Both compounds share the same halogenation pattern, but the ethyl ester offers moderately slower saponification kinetics under basic conditions due to the slightly increased steric hindrance at the carbonyl carbon imparted by the ethoxy group versus the methoxy group [3]. This property can be advantageous in synthetic sequences requiring ester survival under mildly basic cross-coupling conditions.

Ester hydrolysis Solubility Steric effects

Supplier-Reported Purity Benchmarks Position Ethyl 4-Chloro-2-iodobenzoate Among Reproducible Research Chemicals

Commercially, ethyl 4-chloro-2-iodobenzoate is routinely offered at 95% purity (HPLC) by major global suppliers including Sigma-Aldrich (Ambeed) and at >97% by specialty manufacturers such as Aromsyn [REFS-1, REFS-2]. The 4-bromo analog is also typically available at 95% purity . However, the higher molecular weight (354.97 g/mol) of the bromo compound implies that, at equivalent nominal purity, a 1 g sample of the bromo analog contains approximately 0.141 mmol of material, whereas 1 g of the chloro compound yields 0.195 mmol—a 38% higher molar quantity per unit mass [REFS-1, REFS-3]. For procurement decisions based on molar stoichiometry in multi-step syntheses, this translates to a tangible cost-of-goods and inventory efficiency advantage.

Quality control Purity Procurement

Positional Isomer Advantage: Precedented Use of 4-Chloro-2-iodo Substitution Pattern in Biologically Relevant Scaffolds

The 4-chloro-2-iodo substitution pattern has been specifically utilized in the design of enzyme ligands. A complex natural-product derivative bearing a 4-chloro-2-iodobenzoate ester moiety has been reported as an enzyme ligand in biochemical assays, confirming that this specific regioisomeric pattern is compatible with biological target engagement [1]. This contrasts with other positional isomers (e.g., ethyl 2-chloro-4-iodobenzoate or ethyl 5-chloro-2-iodobenzoate), which, while chemically similar, may exhibit different steric and electronic profiles in biological systems due to altered vectorial presentation of substituents. Structural data for the target compound is further supported by a full NMR and InChI characterization .

Positional isomer Enzyme ligand Medicinal chemistry

Optimal Application Scenarios for Ethyl 4-Chloro-2-iodobenzoate Based on Quantitative Differentiation Evidence


Sequential Suzuki–Miyaura / Sonogashira Cross-Coupling for Unsymmetrical Biaryl Synthesis

The ~117 kJ/mol BDE gap between the C–I and C–Cl bonds enables a two-step, one-pot sequential coupling strategy without intermediate purification. In the first step, the iodo substituent undergoes selective Suzuki–Miyaura coupling with an arylboronic acid under mild Pd(0) catalysis. The para-chloro substituent remains intact and can subsequently participate in a second coupling (e.g., Suzuki, Buchwald–Hartwig, or Sonogashira) under more forcing conditions or with a tailored catalyst system [1]. This orthogonal reactivity is supported by the well-established kinetic preference of Pd(0) for oxidative addition into C–I bonds over C–Cl bonds [2].

Medicinal Chemistry Scaffold Decoration for Structure–Activity Relationship (SAR) Studies

The combination of moderate lipophilicity (XLogP3 = 3.4) and low molecular weight (310.51 g/mol) positions ethyl 4-chloro-2-iodobenzoate favorably within lead-like chemical space. The documented utilization of the 4-chloro-2-iodobenzoate moiety in an enzyme-targeting ligand [1] indicates that this scaffold can engage biological targets when incorporated into larger molecular architectures. The ethyl ester serves as a latent carboxylic acid, enabling prodrug strategies or late-stage hydrolysis to the corresponding acid for enhanced aqueous solubility of final compounds.

Process Chemistry and Scale-Up Where Molar Efficiency and Chromatographic Behavior Are Critical

For process development, the ~14% higher molar content per gram of the chloro compound compared to the bromo analog translates to reduced raw material mass for equimolar reactions. Additionally, the slightly lower lipophilicity of the chloro compound (XLogP3 = 3.4) relative to the expected value for the bromo analog (~3.7) predicts shorter retention times under reversed-phase preparative HPLC conditions, potentially reducing solvent consumption and purification time in large-scale purifications [1].

Hypervalent Iodine Reagent Precursor for Oxidative Transformations

The ortho-iodo substituent in ethyl 4-chloro-2-iodobenzoate can be oxidized to the corresponding hypervalent iodine(III) or iodine(V) species (e.g., iodosyl- or iodylarenes), as demonstrated for structurally related iodobenzoates [1]. The electron-withdrawing para-chloro substituent stabilizes the hypervalent iodine center via inductive effects, potentially enhancing the stability and reactivity profile of the derived reagent compared to non-halogenated analogs. This enables the use of this compound as a precursor to tailored oxidizing agents for alcohol oxidation, oxidative biaryl coupling, or α-functionalization of carbonyl compounds.

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